1beta-Hydroxydeoxycholic acid

Description

Contextualization within Bile Acid Biology and Metabolism Research

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats. evitachem.com Beyond their digestive functions, bile acids are now understood to be significant signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing glucose homeostasis, lipid and lipoprotein metabolism, and energy expenditure.

1β-Hydroxydeoxycholic acid is formed from the secondary bile acid, deoxycholic acid (DCA), through a hydroxylation reaction. vulcanchem.com This metabolic process is primarily catalyzed by the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A7. medchemexpress.comvulcanchem.comnih.gov The CYP3A subfamily is responsible for the metabolism of a large proportion of clinically used drugs. vulcanchem.com Consequently, the formation of 1β-OH-DCA from DCA is being investigated as an endogenous biomarker to assess the in vivo activity of CYP3A enzymes. nih.govnih.gov

The metabolic pathway of 1β-OH-DCA involves further conjugation with amino acids such as glycine (B1666218) and taurine (B1682933) in human hepatocytes. vulcanchem.comnih.gov The glycine conjugate is typically the major metabolite. nih.gov The ratio of 1β-OH-DCA to its precursor, DCA, in urine has shown potential as a metric for CYP3A phenotyping. vulcanchem.comnih.gov Research has indicated that this urinary metabolic ratio correlates with established measures of CYP3A activity and is sensitive to induction by certain drugs. vulcanchem.comnih.gov

Nomenclature and Stereochemical Characterization of 1β-Hydroxydeoxycholic Acid

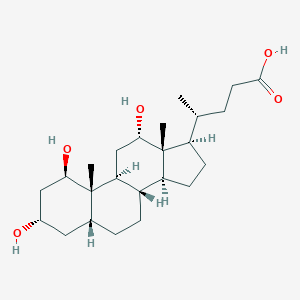

The systematic IUPAC name for 1β-Hydroxydeoxycholic acid is (4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. It is also referred to as 1β,3α,12α-trihydroxy-5β-cholan-24-oic acid. vulcanchem.comesschemco.com

From a stereochemical perspective, 1β-Hydroxydeoxycholic acid is a trihydroxy-5β-cholanic acid. vulcanchem.com Its structure features hydroxyl groups at the 1β, 3α, and 12α positions on the cholanic acid backbone. vulcanchem.com The molecule has 11 defined stereocenters. ncats.ionih.gov The specific spatial arrangement of these hydroxyl groups is critical to its biological activity and recognition by enzymes.

| Property | Value |

| Molecular Formula | C24H40O5 |

| Molecular Weight | 408.57 g/mol |

| CAS Number | 80434-32-8 |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKYVYUAVGJDRK-FPUZENINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311413 | |

| Record name | 1β-Hydroxydeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80434-32-8 | |

| Record name | 1β-Hydroxydeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1beta-Hydroxydeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1β-Hydroxydeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1.BETA.-HYDROXYDEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTY43X1B1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways

Microbial Biotransformations in the Gut Microbiome

The journey to 1β-OH-DCA begins not in the liver, but in the gut, with the microbial transformation of primary bile acids. The precursor to 1β-OH-DCA, deoxycholic acid (DCA), is a secondary bile acid, meaning it is not synthesized directly by human enzymes.

Instead, primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol and secreted into the intestine. amegroups.orgfrontiersin.org Here, they are acted upon by the gut microbiota. ontosight.aiasm.org A specific subset of intestinal bacteria, primarily from the Clostridium genus, performs a crucial 7α-dehydroxylation reaction, converting cholic acid into deoxycholic acid. amegroups.orgnih.gov This newly formed DCA is then absorbed from the intestine and enters the enterohepatic circulation, which transports it to the liver. nih.gov It is in the liver that the hepatic CYP3A enzymes then carry out the 1β-hydroxylation, defining a clear host-gut microbial co-metabolism pathway. nih.gov While microbes are essential for producing the DCA substrate, the final 1β-hydroxylation step is a function of the host's hepatic enzymes. nih.govnih.gov

Role of Intestinal Bacteria in Secondary Bile Acid Synthesis

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid, meaning it is a metabolic product of a secondary bile acid. Its formation is intrinsically linked to the metabolic activities of the gut microbiota. The journey begins with primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), which are synthesized in the liver from cholesterol. spandidos-publications.com These primary bile acids are then conjugated with taurine (B1682933) or glycine (B1666218) and secreted into the duodenum to aid in fat digestion. spandidos-publications.com

A significant portion of these primary bile acids travels to the colon, where they are chemically altered by resident bacteria. spandidos-publications.comfrontiersin.org A key transformation is the 7α-dehydroxylation of cholic acid by specific gut bacteria, primarily from the genera Clostridium and Eubacterium, to produce the secondary bile acid deoxycholic acid (DCA). spandidos-publications.comnih.gov This dehydroxylation is a crucial step that precedes the formation of 1β-OH-DCA. The conversion of primary to secondary bile acids by the gut microbiota significantly diversifies the bile acid pool. spandidos-publications.comfrontiersin.org

Influence of Microbial Hydroxysteroid Dehydrogenases (HSDHs)

While the initial conversion of cholic acid to deoxycholic acid is a well-established function of the gut microbiota, the subsequent hydroxylation to form 1β-OH-DCA is primarily a host-mediated process. However, microbial hydroxysteroid dehydrogenases (HSDHs) play a critical role in the broader landscape of bile acid transformations within the gut. nih.govnih.gov These enzymes, encoded by both the host and gut microbes, catalyze the reversible conversion of steroid hydroxyl groups to keto groups and can epimerize hydroxyl groups between α and β conformations. nih.govnih.govresearchgate.net

Dynamic Interplay between Host and Microbial Metabolic Pathways

The biosynthesis of 1β-OH-DCA exemplifies the intricate metabolic crosstalk between the host and the gut microbiota. The process begins with host-synthesized primary bile acids, which are then modified by microbial enzymes in the gut to produce secondary bile acids like DCA. spandidos-publications.comnih.gov This DCA is then reabsorbed from the intestine and enters the enterohepatic circulation, where it is transported to the liver. nih.gov

In the liver, and to some extent in the intestine, the host's cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7, catalyze the 1β-hydroxylation of DCA to form 1β-OH-DCA. jst.go.jpvulcanchem.commedchemexpress.com This tertiary bile acid can then be conjugated with glycine or taurine before being excreted. vulcanchem.com The formation of 1β-OH-DCA is a detoxification pathway, as hydroxylation increases the water solubility of the more cytotoxic DCA. nih.gov

The dynamic interplay is evident in how host and microbial enzymes sequentially modify the bile acid structure. This co-metabolism is essential for maintaining bile acid homeostasis and managing the potentially toxic effects of secondary bile acids. The urinary ratio of 1β-OH-DCA to DCA has even been explored as a potential endogenous biomarker for CYP3A activity, highlighting the significance of this host-driven modification of a microbially-produced metabolite. nih.govresearchgate.net

Research Findings on 1β-Hydroxydeoxycholic Acid Metabolism

| Finding | Enzyme(s) Involved | Organism/System | Significance | Reference(s) |

| Deoxycholic acid is metabolized to 1β-Hydroxydeoxycholic acid. | CYP3A4, CYP3A7 | Human liver microsomes, recombinant human CYP450 enzymes | Identifies the specific host enzymes responsible for the formation of 1β-OH-DCA. | jst.go.jpmedchemexpress.com |

| Cholic acid 1β-hydroxylation is catalyzed by CYP3A7 and CYP3A4. | CYP3A7, CYP3A4 | Human recombinant P450 enzymes, infant hepatocytes | Shows that primary bile acids can also undergo 1β-hydroxylation, a process particularly active in infancy. | jst.go.jp |

| The urinary 1β-OH-DCA/DCA ratio reflects CYP3A activity. | CYP3A | Healthy human volunteers | Suggests 1β-OH-DCA can be used as an endogenous biomarker for the activity of a major drug-metabolizing enzyme. | nih.govresearchgate.net |

| Rifampin (a CYP3A inducer) increases plasma levels of 1β-OH-DCA and its conjugates. | CYP3A | Humans | Demonstrates that the formation of 1β-OH-DCA is inducible, reinforcing its link to CYP3A activity. | nih.gov |

| Itraconazole (B105839) (a CYP3A inhibitor) decreases plasma levels of 1β-OH-DCA and its conjugates. | CYP3A | Humans | Confirms that inhibition of CYP3A reduces the production of 1β-OH-DCA, further validating it as a biomarker. | nih.gov |

Advanced Synthetic and Biocatalytic Methodologies

Enzymatic Synthesis and Biocatalysis Utilizing Cytochrome P450 Mutants

In stark contrast to chemical methods, enzymatic synthesis offers a highly efficient and stereospecific route to 1β-Hydroxydeoxycholic acid. nih.gov This biocatalytic approach primarily utilizes cytochrome P450 (P450) enzymes, which are capable of precise hydroxylation reactions. researchgate.net

An exceptionally effective method involves the use of a mutant cytochrome P450 enzyme from Bacillus megaterium (P450 BM3). nih.govresearchgate.net Protein engineering has been employed to create P450 BM3 variants that can catalyze the 1β-hydroxylation of deoxycholic acid with high selectivity. researchgate.netresearchgate.net This one-step oxidation is significantly more rapid and efficient than multi-step chemical synthesis. nih.gov

Furthermore, studies using a panel of recombinant human cytochrome P450 enzymes have identified that the CYP3A subfamily is principally responsible for the 1β-hydroxylation of deoxycholic acid. nih.govjst.go.jp Specifically, CYP3A4 and CYP3A7 are the primary enzymes that catalyze this transformation, while the involvement of CYP3A5 is minimal. nih.govmedchemexpress.com The reaction is strongly inhibited by ketoconazole, a known CYP3A inhibitor. nih.gov This enzymatic specificity is fundamental to the role of 1β-OH-DCA as a biomarker for CYP3A activity. medchemexpress.com Whole-cell biotransformation systems, often using E. coli to express the desired P450 enzyme and its redox partners, provide a practical platform for these enzymatic syntheses. uni-greifswald.de

Table 1: Comparison of Synthetic Methodologies for 1β-Hydroxydeoxycholic Acid

| Feature | Chemical Synthesis | Enzymatic Synthesis (Biocatalysis) |

|---|---|---|

| Process | Multi-step, lengthy | Typically a single-step oxidation nih.gov |

| Yield | Very low nih.gov | High |

| Specificity | Difficult to achieve stereospecificity | Highly regio- and stereoselective nih.govresearchgate.net |

| Key Reagents/Catalysts | Complex chemical protecting groups and reagents | Cytochrome P450 mutants (e.g., P450 BM3), Human CYPs (CYP3A4, CYP3A7) researchgate.netmedchemexpress.com |

| Efficiency | Low and time-consuming | Rapid and efficient nih.gov |

Isotopic Labeling Techniques for Research and Analytical Applications

Isotopically labeled versions of 1β-Hydroxydeoxycholic acid are indispensable for modern analytical and research applications. nih.gov Deuterium-labeled analogs, such as [²H₄]-1β-Hydroxydeoxycholic acid (1β-Hydroxydeoxycholic Acid-d4), are crucial as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods for accurate quantification in biological samples. researchgate.netesschemco.com

The synthesis of these labeled compounds has mirrored the advancements seen in the synthesis of the unlabeled molecule. While a lengthy chemical synthesis route was explored for a deuterium-labeled compound, the biosynthetic approach proved far superior. nih.gov The most efficient method for producing deuterium-labeled 1β-OH-DCA is through the enzymatic 1-step oxidation of a labeled precursor, [D₄]deoxycholic acid, using a P450 BM3 mutant. nih.gov This biocatalytic method provides the required labeled material much more rapidly and in greater quantities than chemical synthesis. nih.gov The availability of stable isotope-labeled standards like 1β-Hydroxydeoxycholic acid-d5 has been noted for its importance in metabolic research. medchemexpress.eu

Rational Design and Synthesis of 1β-Hydroxydeoxycholic Acid Derivatives for Mechanistic Studies

The study of 1β-Hydroxydeoxycholic acid extends to its derivatives, which are synthesized to investigate metabolic pathways and explore potential therapeutic applications. In biological systems, 1β-OH-DCA is further metabolized, primarily through conjugation with amino acids. nih.gov The main metabolic route involves forming glycine (B1666218) conjugates, with taurine (B1682933) and sulfate (B86663) conjugation occurring to a lesser extent. nih.govresearchgate.net The synthesis and analysis of these naturally occurring derivatives, such as glyco-1β-OH-DCA and tauro-1β-OH-DCA, are important for understanding the complete metabolic fate of the parent compound. jst.go.jpresearchgate.net

Beyond naturally occurring metabolites, the rational design and synthesis of novel bile acid derivatives are an active area of research, particularly in drug discovery. nih.govfrontiersin.org Scientists have designed and synthesized various series of bile acid derivatives, including those based on cholic acid, chenodeoxycholic acid, and lithocholic acid, to evaluate their antitumor activities, particularly against colon cancer. nih.govnih.gov These efforts involve creating new molecules by combining bile acid scaffolds with other chemical moieties to enhance biological activity or target specific cellular pathways. acs.org Such synthetic derivatives are instrumental in mechanistic studies to understand structure-activity relationships and to develop potential new therapeutic agents. frontiersin.org

Sophisticated Analytical Methodologies for Research Quantification

Advanced Chromatographic Separation Techniques

Effective chromatographic separation is a critical prerequisite for the accurate analysis of 1β-OH-DCA, especially given the presence of numerous structurally similar bile acid isomers in biological samples. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are fundamental to achieving the necessary resolution.

UPLC systems, which utilize columns with sub-2 µm particle sizes, offer enhanced resolution, sensitivity, and speed compared to traditional HPLC. For the analysis of 1β-OH-DCA, UPLC methods often employ reversed-phase columns, such as the Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). nih.gov A typical method involves a gradient elution with a binary mobile phase system. For instance, a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) can be used. nih.gov The separation is achieved by altering the proportion of the mobile phase over a short run time, for example, transitioning from 10% to 75% B over 5 minutes with a flow rate of 0.5 mL/min. nih.gov This rapid and efficient separation is crucial when coupling the chromatograph to a high-resolution mass spectrometer for identification and quantification. nih.govnih.govresearchgate.netebi.ac.uk

Table 1: Example UPLC Method Parameters for 1β-Hydroxydeoxycholic Acid Analysis

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 0.5 mL/min |

| Gradient | 10% B to 75% B over 5 min |

| Column Temperature | 45°C |

| Total Run Time | 7 min |

Data sourced from a study quantifying 1β-OH-DCA in human urine. nih.gov

HPLC remains a robust and widely used technique for bile acid analysis. Various reversed-phase C18 columns are employed to separate 1β-OH-DCA from its precursors and other related bile acids. jst.go.jpnih.gov For instance, a YMC-Triart C18 column (2.1 mm i.d. × 150 mm, 3 µm) has been successfully used in a method developed to simultaneously measure multiple biomarkers, including 1β-OH-DCA and deoxycholic acid (DCA). jst.go.jpnih.gov The mobile phase in such methods often incorporates buffers like ammonium (B1175870) formate (B1220265) or acetic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govmdpi.com A gradient elution with a mobile phase comprising an aqueous component (e.g., deionized water with 25% ammonia (B1221849) solution) and an organic component (e.g., a mixture of methanol (B129727) and acetonitrile) is common. jst.go.jpnih.gov The separation of bile acid isomers, which often have the same molecular weight, is a significant analytical challenge that relies entirely on chromatographic resolution before mass spectrometric detection. sciex.com Recently, Supercritical Fluid Chromatography (SFC) has been explored as a promising alternative, with chiral SFC-MS/MS showing potential for superior resolution of positional isomers compared to conventional LC-MS/MS methods. eventscribe.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. mdpi.com For novel or synthesized compounds, NMR is essential to confirm the precise atomic connectivity and stereochemistry. In the case of 1β-OH-DCA, its structure was unequivocally confirmed by NMR spectroscopy following its efficient and stereospecific enzymatic synthesis. nih.govresearchgate.netebi.ac.ukresearchgate.net This structural confirmation of the reference standard is a critical step that underpins the accuracy of all subsequent identifications and quantifications by other methods like LC-MS. nih.gov Both 1D and 2D NMR techniques are employed to assign all the proton (¹H) and carbon (¹³C) signals, verifying the position of the hydroxyl groups on the steroid backbone. jmcs.org.mx

Development and Validation of Quantification Methods in Biological Matrices

The accurate quantification of 1β-Hydroxydeoxycholic acid (1β-OH-DCA) in complex biological matrices such as plasma and urine is fundamental to its investigation as an endogenous biomarker, particularly for cytochrome P450 3A (CYP3A) enzyme activity. nih.govmdpi.com To achieve the necessary sensitivity and selectivity, various sophisticated analytical methods have been developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard. nih.govresearchgate.net These methods are designed to reliably measure basal concentrations of 1β-OH-DCA and its metabolites, as well as to detect significant changes in jejich levels following the administration of CYP3A inducers or inhibitors. nih.govresearchgate.net

The development of these quantitative methods involves several critical steps, including optimizing sample preparation, chromatographic separation, and mass spectrometric detection. lcms.czlcms.cz Sample preparation often includes protein precipitation for plasma samples or solid-phase extraction (SPE) for urine to remove interfering substances. nih.govmdpi.com Chromatographic separation, typically using ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC), is crucial for resolving 1β-OH-DCA and its various forms from other bile acids and endogenous matrix components. lcms.czvulcanchem.com

Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). nih.gov For instance, a highly sensitive LC-MS/MS method has been developed for the simultaneous quantification of 1β-OH-DCA and its conjugates in human plasma, achieving an LLOQ of 50 pg/mL. nih.govresearchgate.net This level of sensitivity is essential for quantifying the low basal levels of the compound and detecting reductions following CYP3A inhibition. nih.gov

Table 1: Examples of Chromatographic Conditions for 1β-Hydroxydeoxycholic Acid Analysis

| Technique | Column | Mobile Phase | Reference |

|---|---|---|---|

| UPLC-MS/MS | Agilent Zorbax RRHD Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm | A: Water + 0.1% formic acid B: Acetonitrile + 0.1% formic acid | lcms.cz |

| LC-MS/MS | Phenomenex Synergi™ 4 µm Polar-RP 80 Å, 150 × 2 mm | 10 mM ammonium formate in 5% methanol and acetonitrile | vulcanchem.com |

| UPLC-HRMS | Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μm | A: 0.1% formic acid aqueous solution B: Acetonitrile | vulcanchem.com |

| UHPLC-MS/MS | Cortecs T3 2.7um, 2.1 × 30 mm | A: Water, 0.1% of 200 mM ammonium formate, 0.01% of formic acid B: Acetonitrile/Isopropanol (1:1), 0.1% of 200 mM ammonium formate, 0.01% of formic acid | nih.gov |

Strategies for Analyzing Conjugated and Unconjugated Forms

In the human body, 1β-OH-DCA undergoes further metabolism, primarily through conjugation with the amino acids glycine (B1666218) and taurine (B1682933), before excretion. vulcanchem.comebi.ac.uk Therefore, analytical strategies must be capable of measuring the unconjugated (free) form as well as its glycine and taurine conjugates. Two primary approaches are employed for this purpose.

The second, more direct strategy utilizes advanced LC-MS/MS methods capable of simultaneously separating and quantifying the unconjugated 1β-OH-DCA along with its specific glycine and taurine conjugates in a single analytical run. nih.govresearchgate.net This provides a more detailed metabolic profile. Research has shown that the glycine conjugate is typically the major metabolite. nih.gov This comprehensive analysis is particularly valuable in plasma, where measuring the sum of 1β-OH-DCA and its conjugates (total 1β-OH-DCA) has been shown to be a responsive biomarker for both CYP3A induction and inhibition. nih.govresearchgate.net For example, treatment with the CYP3A inducer rifampin led to a significant increase (6.8- to 10.3-fold) in total 1β-OH-DCA plasma exposure, while the inhibitor itraconazole (B105839) caused a substantial decrease (81%-85%). nih.govresearchgate.net

Utilization of Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative bioanalysis by LC-MS/MS, ensuring high accuracy and precision. scispace.comnih.gov A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Because SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. scispace.comresearchgate.net This allows for reliable correction of variability during sample preparation and analysis. nih.gov

In the quantification of 1β-OH-DCA, deuterium-labeled analogs are commonly used. Specifically, 1β-Hydroxydeoxycholic Acid-D4 ((D4)-1β-OH-DCA) and its precursor, Deoxycholic Acid-D4 ((D4)-DCA), serve as internal standards for the analysis of 1β-OH-DCA and DCA, respectively, in biological fluids. mdpi.comnih.govebi.ac.uk These standards are added to the biological sample at the beginning of the sample preparation process. mdpi.commdpi.com The mass spectrometer can distinguish between the unlabeled analyte and the heavier, deuterium-labeled internal standard due to the mass difference (typically 3 or more mass units). acanthusresearch.com By calculating the ratio of the analyte's response to the internal standard's response, precise and accurate quantification can be achieved, even at the low endogenous concentrations found in plasma and urine. mdpi.comnih.gov

Table 2: Method Validation Parameters for a Validated LC-MS/MS Assay for Bile Acids

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 5 ng/mL to 5000 ng/mL | nih.gov |

| Regression Coefficient (r²) | >0.99 for all analytes | nih.gov |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |

| Accuracy | Between 85–115% | nih.gov |

| Intra- and Inter-assay Imprecision (CV%) | <10% | nih.gov |

| Recovery | 92–110% | nih.gov |

Compound List

Molecular and Cellular Mechanisms of Biological Action

Interaction and Modulation of Nuclear Receptors

Bile acids are well-established ligands for several nuclear receptors, a class of transcription factors that regulate gene expression critical for metabolism and homeostasis. nih.govrespubjournals.com These receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR), act as sensors for bile acids and other metabolites. nih.govjomes.org The interaction of bile acids with these receptors can lead to either activation or repression of target gene transcription. nih.gov

This binding modulates the transcription of numerous genes involved in bile acid metabolism. For instance, in the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. jomes.orgnih.gov In the intestine, FXR activation strongly induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver to suppress CYP7A1 expression, providing a negative feedback loop. nih.govwindows.net

While direct studies on the specific interaction of 1β-OH-DCA with FXR are limited, its nature as a hydroxylated derivative of DCA suggests its potential to modulate FXR signaling. Hydroxylation can alter the binding affinity and efficacy of a bile acid for its receptor. For example, the highly hydroxylated muricholic acids are known to be FXR antagonists. nih.gov The impact of 1β-hydroxylation on DCA's ability to activate or antagonize FXR and influence downstream targets like SHP and FGF19 requires further specific investigation.

The Pregnane X Receptor (PXR) is a nuclear receptor recognized for its role in sensing foreign chemicals (xenobiotics) and endogenous compounds, including certain bile acids. nih.govpnas.org PXR activation leads to the transcriptional upregulation of genes involved in the metabolism and detoxification of these substances, most notably members of the Cytochrome P450 3A (CYP3A) family. nih.govfrontiersin.org

Several bile acids, particularly the more toxic, hydrophobic ones like lithocholic acid (LCA) and, to a lesser extent, DCA, can activate PXR. nih.govpnas.org This activation is a key protective mechanism against bile acid-induced toxicity, as the induced CYP3A enzymes can hydroxylate these bile acids, making them more water-soluble and easier to excrete. pnas.orgfrontiersin.org The formation of 1β-OH-DCA from DCA is a direct consequence of CYP3A activity, a process that can be induced by PXR activators. nih.govnih.gov This suggests a feedback loop where toxic bile acids activate PXR, which increases CYP3A expression, leading to the detoxification of these same bile acids into hydroxylated forms like 1β-OH-DCA. nih.govresearchgate.net

| Bile Acid | Interaction with PXR | Primary Downstream Effect | Reference |

|---|---|---|---|

| Lithocholic acid (LCA) | Activator | Induction of CYP3A enzymes for detoxification | nih.govpnas.org |

| Deoxycholic acid (DCA) | Weak Activator | Induction of CYP3A enzymes | nih.govpnas.org |

| 1β-Hydroxydeoxycholic acid (1β-OH-DCA) | Product of PXR-induced metabolism | Represents a detoxification product | nih.govnih.gov |

Beyond FXR and PXR, bile acids have been shown to interact with other nuclear receptors, including the Vitamin D Receptor (VDR), the Retinoid-related Orphan Receptor gamma-t (RORγt), and the Constitutive Androstane Receptor (CAR). nih.govnih.gov

Vitamin D Receptor (VDR): The VDR is activated by its canonical ligand, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), but also by secondary bile acids like LCA and DCA. jomes.org This activation is another pathway contributing to the detoxification of toxic bile acids. nih.gov

Retinoid-related Orphan Receptor gamma-t (RORγt): Certain secondary bile acid derivatives, such as 3-oxo-LCA and isoLCA, have been found to inhibit the differentiation of pro-inflammatory Th17 cells by acting on RORγt. nih.govresearchgate.net Another derivative, isoDCA (3β-hydroxydeoxycholic acid), has been shown to promote the generation of regulatory T cells (Tregs) through an FXR-dependent effect on dendritic cells. nih.govresearchgate.net

Constitutive Androstane Receptor (CAR): CAR, like PXR, is involved in the regulation of xenobiotic metabolism. nih.gov Ligands that bind to nuclear receptors PXR and CAR can induce CYP3A activity. nih.gov

While the parent compound DCA and its isomers interact with these receptors, specific research detailing the direct modulation of VDR, RORγt, or CAR by 1β-OH-DCA is not extensively documented. However, as a metabolite within this complex signaling network, its formation and presence could indirectly influence the pathways regulated by these receptors.

Pregnane X Receptor (PXR) Activation and Transcriptional Regulation

Engagement with Membrane-Bound Receptors

In addition to entering the cell to activate nuclear receptors, bile acids can also signal rapidly from the cell surface by binding to membrane-bound receptors. This mode of action mediates a different set of physiological responses compared to the slower, transcription-based effects of nuclear receptors.

The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5, is the most well-characterized membrane receptor for bile acids. plos.orgnih.gov It is expressed in various cell types and tissues. nih.gov Secondary bile acids, such as DCA and LCA, are among the most potent endogenous ligands for TGR5. mdpi.com

Activation of TGR5 by a bile acid ligand typically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). mdpi.com This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, initiating various cellular responses. mdpi.com For example, in enteroendocrine L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis. respubjournals.comnih.gov In macrophages, TGR5 signaling can exert anti-inflammatory effects. nih.gov

Given that DCA is a potent TGR5 agonist, it is plausible that its hydroxylated metabolite, 1β-OH-DCA, could also interact with this receptor. plos.orgnih.gov The specific affinity and efficacy of 1β-OH-DCA for TGR5, and whether it acts as an agonist or antagonist, would determine its impact on TGR5-mediated signaling cascades. For instance, DCA-TGR5 signaling has been shown to decrease inflammation and improve cardiac function post-myocardial infarction by inhibiting NF-κB signaling. nih.gov

| Ligand | Receptor | Primary Signaling Cascade | Example Cellular Response | Reference |

|---|---|---|---|---|

| Deoxycholic acid (DCA) | TGR5/GPBAR1 | ↑ cAMP → PKA activation | GLP-1 secretion, anti-inflammatory effects | nih.govmdpi.com |

| Lithocholic acid (LCA) | TGR5/GPBAR1 | ↑ cAMP → PKA activation | GLP-1 secretion, anti-inflammatory effects | plos.orgmdpi.com |

Regulation of Intracellular Signaling Pathways

The activation of nuclear and membrane receptors by bile acids triggers a cascade of intracellular signaling events that ultimately alter cellular function. The parent compound DCA has been shown to modulate several key pathways:

NF-κB Signaling: DCA can activate the NF-κB pathway, a central regulator of inflammation and cell survival, through its interaction with FXR in gastric epithelial cells. spandidos-publications.com Conversely, DCA's activation of TGR5 has been shown to inhibit NF-κB signaling in cardiomyocytes, highlighting the context-dependent nature of its effects. nih.gov

MAPK/ERK Pathway: Bile acids can activate extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation and differentiation. nih.gov This can occur downstream of both FXR and TGR5 activation. nih.govmdpi.com

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, which is crucial for cell growth and survival, has also been linked to bile acid signaling. nih.gov

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

The interaction of bile acids with cellular signaling cascades is a critical aspect of their biological function. While direct studies on 1β-OH-DCA are scarce, extensive research on its precursor, deoxycholic acid (DCA), provides significant insights into potential mechanisms. In primary hepatocytes, DCA has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.govmolbiolcell.org This activation is a complex event, initiated through a ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream signaling involving Ras and PI3 kinase. nih.govnih.govmolbiolcell.orgpnas.org

Interestingly, the activation of the EGFR/MAPK module by DCA appears to function as a pro-survival signal that counteracts a concurrent pro-apoptotic signal initiated by DCA. nih.govmolbiolcell.org Studies have demonstrated that DCA treatment can cause a ligand-independent activation of the FAS receptor, a death receptor that stimulates an apoptotic response. nih.govmolbiolcell.org The simultaneous activation of the MAPK pathway seems to inhibit this pro-apoptotic function. nih.govnih.gov When the DCA-induced MAPK activation is blocked using MEK1/2 inhibitors, a significant increase in apoptosis is observed, highlighting the protective role of this pathway. nih.govnih.gov This pro-survival signaling has been linked to a reduction in the expression of c-FLIP isoforms, which are inhibitors of caspase-8. molbiolcell.orgchemfaces.com

Prolonged activation of the MAPK pathway by bile acids has also been connected to the enhanced expression of the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net While direct evidence for 1β-OH-DCA is not available, the established role of its precursor, DCA, in modulating the MAPK pathway suggests a potential area for future investigation into the specific effects of its hydroxylated metabolite.

Table 1: Effects of Deoxycholic Acid (DCA) on MAPK Signaling in Hepatocytes

| Finding | Model System | Key Mediators | Outcome | Reference(s) |

|---|---|---|---|---|

| DCA activates MAPK pathway | Primary rat, mouse, and human hepatocytes | EGFR, Ras, PI3 Kinase | Pro-survival, counteracts apoptosis | nih.govnih.govmolbiolcell.orgpnas.org |

| Inhibition of MAPK enhances DCA-induced apoptosis | Primary rat hepatocytes | MEK1/2 inhibitors, dominant negative EGFR/Ras | Increased apoptosis (~25% within 6h) | nih.govnih.gov |

| DCA causes ligand-independent activation of FAS receptor | Primary hepatocytes | FAS receptor, Caspase-8 | Pro-apoptotic signal | nih.govmolbiolcell.org |

Influence on Wnt/β-catenin Signaling Axis

The Wnt/β-catenin signaling pathway is fundamental to cell proliferation, differentiation, and tumorigenesis. The secondary bile acid DCA has been identified as a modulator of this pathway, particularly in the context of colorectal cancer. tamhsc.edufrontiersin.org Research indicates that DCA can activate Wnt/β-catenin signaling, leading to increased expression of its target genes, such as cyclin D1 and urokinase-type plasminogen activator receptor (uPAR), which are associated with cancer growth and invasion. nih.govmolbiolcell.org

The mechanism of activation involves the tyrosine phosphorylation of β-catenin, which leads to its stabilization and translocation into the nucleus. molbiolcell.org This event is also associated with a significant loss of E-cadherin's binding to β-catenin, which can disrupt cell-cell adhesion. molbiolcell.org Studies using human colon cancer cell lines have demonstrated that DCA-induced cell proliferation and invasiveness can be suppressed by blocking uPAR with a neutralizing antibody, confirming the role of this pathway in the oncogenic effects of DCA. molbiolcell.org Furthermore, it has been suggested that DCA may silence the expression of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, thereby contributing to a cancer-promoting environment. tamhsc.edumdpi.com

Currently, there is no direct research available on the specific influence of 1β-OH-DCA on the Wnt/β-catenin signaling axis. However, the pronounced effects of its precursor suggest that this is a relevant area for investigating the biological activities of hydroxylated bile acid metabolites.

Effects on Cell Cycle Regulatory Proteins (e.g., p21 expression)

The regulation of the cell cycle is a key process affected by bile acids. The cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1) is a critical regulatory protein that has been studied in relation to bile acid-induced cellular stress. Research on DCA in primary mouse hepatocytes shows that it causes a prolonged activation of the MAPK pathway, which in turn weakly enhances the expression of the p21 protein. nih.govresearchgate.net

While MAPK activation is generally cytoprotective, the role of p21 in this context is complex. nih.govresearchgate.net Surprisingly, studies have found that the basal expression of p21 appears to have a pro-apoptotic role in DCA-induced apoptosis. nih.gov In experiments using hepatocytes from p21-null mice (p21-/-), treatment with DCA resulted in less apoptosis compared to wild-type cells. nih.gov Furthermore, constitutive overexpression of p21 in wild-type hepatocytes actually enhanced DCA-induced cell death. nih.gov This pro-apoptotic effect of p21 was shown to be dependent on the tumor suppressor protein p53; overexpression of p21 did not potentiate apoptosis in p53-null hepatocytes. nih.gov These findings suggest that p21, despite being a cell cycle inhibitor, can facilitate apoptosis under conditions of bile acid-induced stress in a p53-dependent manner. nih.govdntb.gov.ua

Impact on Inflammatory Signaling Pathways (e.g., IL-1β, IL-6, TNFα)

Bile acids are recognized as significant modulators of inflammatory responses, often exhibiting cell-type-specific effects. The precursor to 1β-OH-DCA, deoxycholic acid, has been shown to exert varied effects on key inflammatory cytokines. In macrophages, DCA can induce the expression of Tnfa mRNA and enhance the release of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.govoup.comresearchgate.netoup.com This pro-inflammatory action in macrophages can potentiate liver injury in certain contexts. nih.govoup.com

Conversely, in dendritic cells (DCs), DCA has demonstrated anti-inflammatory properties. It has been found to inhibit the secretion of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and TNF-α, from lipopolysaccharide (LPS)-activated DCs. mdpi.com This effect is mediated through the Takeda G protein-coupled receptor 5 (TGR5), where DCA binding leads to the suppression of NF-κB activation. mdpi.com Other bile acids also show immunomodulatory effects; for example, ursodeoxycholic acid (UDCA) has been reported to decrease the release of IL-1β, IL-6, and TNF-α. plos.orgdergipark.org.tryyu.edu.tr While specific data on 1β-OH-DCA is lacking, the findings for DCA and other bile acids highlight the complexity of their influence on inflammatory signaling.

Table 2: Effects of Deoxycholic Acid (DCA) on Inflammatory Cytokine Production

| Bile Acid | Cell Type | Cytokine(s) Affected | Effect | Mediator(s) | Reference(s) |

|---|---|---|---|---|---|

| DCA | Macrophages | TNF-α | Increased release | - | nih.govoup.comresearchgate.net |

| DCA | Dendritic Cells (LPS-activated) | IL-1β, IL-6, IL-12, TNF-α | Decreased secretion | TGR5, NF-κB | mdpi.com |

| UDCA | Macrophages (LPS-stimulated) | TNF-α, IL-1β, IL-6 | Decreased release | NF-κB, MAPK | plos.org |

Cellular Responses and Immunomodulatory Effects

Effects on Hepatocyte Function and Viability in In Vitro Models

The liver is the primary site of bile acid synthesis and metabolism, and hepatocytes are constantly exposed to these compounds. The hydroxylation of DCA to form 1β-OH-DCA is a key metabolic step that occurs in human hepatocytes, specifically catalyzed by CYP3A enzymes. researchgate.netmedchemexpress.comnih.gov This process is considered a detoxification pathway, as hydroxylation generally increases the water solubility of bile acids, facilitating their excretion. nih.gov

The parent compound, DCA, is known to be hepatotoxic at high concentrations. nih.gov In vitro studies using rat hepatocytes have shown that DCA can induce significant cellular lysis, as measured by the release of lactate (B86563) dehydrogenase. nih.gov DCA is also known to induce apoptosis in hepatocytes, a process that is intricately regulated by signaling pathways like MAPK. nih.govnih.gov The cytotoxicity of bile acids is complex and not solely dependent on their degree of hydroxylation; one study found DCA to be more hepatotoxic than both the tri-hydroxylated cholic acid and the mono-hydroxylated lithocholic acid in rats. nih.gov This was attributed in part to the hepatic accumulation of DCA. nih.gov While it is presumed that 1β-OH-DCA is less toxic to hepatocytes than its precursor due to its formation via a detoxification reaction, direct comparative studies on its effects on hepatocyte viability are needed for confirmation.

Modulation of Antigen-Presenting Cell Function (e.g., Dendritic Cells)

Antigen-presenting cells, particularly dendritic cells (DCs), are crucial for bridging innate and adaptive immunity, and their function can be significantly modulated by metabolites in their microenvironment. Several secondary bile acids, including isomers and precursors of 1β-OH-DCA, have been shown to influence DC function. DCA itself can modulate DC activity, reducing their responsiveness to inflammatory stimuli like LPS. frontiersin.org Treatment with DCA has been shown to reduce the surface expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II on DCs, leading to a more tolerogenic phenotype. mdpi.com This effect is mediated by the TGR5 receptor and results in reduced secretion of pro-inflammatory cytokines. mdpi.com

Furthermore, a structurally related secondary bile acid, 3β-hydroxydeoxycholic acid (isoDCA), has been found to enhance the differentiation of regulatory T cells (Tregs) by acting on DCs to diminish their immunostimulatory properties. nih.govresearchgate.net This action appears to involve the farnesoid X receptor (FXR) in DCs. nih.govresearchgate.net Similarly, ursodeoxycholic acid (UDCA) has been shown to suppress eosinophilic airway inflammation by inhibiting the function of DCs. nih.govresearchgate.net Although direct evidence for 1β-OH-DCA is not yet available, the collective findings for DCA, isoDCA, and UDCA strongly suggest that hydroxylated secondary bile acids are important regulators of dendritic cell function and subsequent adaptive immune responses.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1beta-Hydroxydeoxycholic acid | 1β-OH-DCA |

| Deoxycholic acid | DCA |

| Cholic acid | CA |

| Lithocholic acid | LCA |

| Ursodeoxycholic acid | UDCA |

| 3beta-Hydroxydeoxycholic acid | isoDCA |

| Epidermal Growth Factor Receptor | EGFR |

| Mitogen-Activated Protein Kinase | MAPK |

| Phosphoinositide 3-kinase | PI3 kinase |

| Farnesoid X receptor | FXR |

| urokinase-type plasminogen activator receptor | uPAR |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1 beta | IL-1β |

| Interleukin-6 | IL-6 |

| Takeda G protein-coupled receptor 5 | TGR5 |

Influence on T Lymphocyte Proliferation and Regulatory T Cell Induction

Following a comprehensive review of available scientific literature, no specific research findings were identified that directly investigate the influence of This compound on T lymphocyte proliferation or the induction of regulatory T cells (Tregs). The existing body of research on the immunomodulatory effects of bile acids has primarily focused on other isomers and derivatives of deoxycholic acid.

Compounds such as 3β-hydroxydeoxycholic acid (isoDCA), an isomer of this compound, have been the subject of studies in this area. For instance, research has shown that isoDCA can influence the differentiation of peripherally-induced regulatory T cells (pTregs). It has been observed to potentiate the induction of Foxp3, a key transcription factor for Tregs, by acting on dendritic cells (DCs) to reduce their immunostimulatory properties. This action appears to be mediated through the antagonism of the farnesoid X receptor (FXR) in DCs.

Furthermore, studies on isoDCA have indicated an effect on T cell proliferation. In co-culture experiments with dendritic cells, isoDCA was found to significantly reduce T cell proliferation. However, it was noted that this reduction in proliferation alone did not fully account for the increased frequency of Foxp3+ T cells, suggesting other mechanisms are at play.

It is critical to reiterate that these findings pertain to 3β-hydroxydeoxycholic acid (isoDCA) and not this compound. The biological activities of bile acid isomers can differ significantly based on the stereochemistry of the hydroxyl groups. Therefore, the immunomodulatory actions described for isoDCA cannot be directly attributed to this compound without specific experimental evidence.

Research Data on Related Bile Acids (Not this compound)

The following table summarizes findings on the effects of related bile acids on T cell populations, to provide context on how bile acids can modulate immune responses.

| Compound Name | Effect on T Lymphocyte Proliferation | Effect on Regulatory T Cell (Treg) Induction | Mechanism of Action (where specified) |

| 3β-hydroxydeoxycholic acid (isoDCA) | Reduced T cell proliferation in co-culture with dendritic cells. | Potently increased the frequency of Foxp3+ cells (Tregs). | Acts on dendritic cells to diminish their immunostimulatory properties; antagonizes the farnesoid X receptor (FXR) in dendritic cells. |

| 3-oxolithocholic acid (3-oxoLCA) | No significant effect on T cell proliferation. | Did not promote Treg generation in a dose-dependent manner. | Inhibits Th17 differentiation by directly binding to RORγt. |

| Isoallolithocholic acid (isoalloLCA) | Reduced T cell proliferation. | Enhanced Treg differentiation, particularly at low TGF-β levels. | Enhances Foxp3 expression through the production of mitochondrial reactive oxygen species (mitoROS). |

Investigational Roles in Biological Systems and Disease Research Models

Contributions to Bile Acid Pool Composition and Homeostasis

1β-Hydroxydeoxycholic acid is a tertiary bile acid formed from the secondary bile acid, deoxycholic acid (DCA). nih.govebi.ac.uk This conversion is a key step in bile acid metabolism, primarily mediated by cytochrome P450 3A (CYP3A) enzymes in the liver and potentially the intestine. nih.govresearchgate.net The hydroxylation of DCA at the 1β position increases its water solubility, which is a critical aspect of bile acid homeostasis. wikipedia.org This metabolic step is considered a detoxification pathway, as it helps to protect the liver from the cytotoxic effects of high concentrations of more hydrophobic bile acids like DCA. nih.govmdpi.com

The enterohepatic circulation is a continuous process where bile acids are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver. nih.govportlandpress.com The formation of 1β-OH-DCA is part of this cycle. By transforming DCA, which is produced by gut bacteria from primary bile acids, into a more hydrophilic compound, the body can more efficiently manage and excrete bile acids, particularly under conditions of bile acid overload, such as cholestasis. nih.govebi.ac.ukresearchgate.net In pathological states like cholestasis, where bile flow is impaired, the expression of CYP3A4 is often increased, enhancing the conversion of potentially toxic bile acids into less harmful, hydroxylated forms like 1β-OH-DCA that can be more readily eliminated. researchgate.netamegroups.org This adaptive mechanism is crucial for maintaining the balance of the bile acid pool and mitigating liver injury. ebi.ac.ukresearchgate.net

Development and Validation of 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker

The specific and sensitive nature of its formation has led to the extensive investigation of 1β-OH-DCA as an endogenous biomarker for assessing the activity of CYP3A enzymes.

The biotransformation of DCA to 1β-OH-DCA is selectively catalyzed by the CYP3A subfamily, particularly CYP3A4 and CYP3A7. mdpi.comnih.govmedchemexpress.com Research has shown that the contribution of CYP3A5 to this reaction is minimal. mdpi.com This high degree of specificity makes the formation of 1β-OH-DCA a valuable metric for CYP3A phenotyping—the process of determining an individual's enzyme activity level. nih.gov By measuring the levels of 1β-OH-DCA, researchers can gain insight into an individual's capacity to metabolize the vast number of drugs that are substrates of CYP3A enzymes. vulcanchem.com This is particularly important because CYP3A activity can vary significantly between individuals, affecting drug efficacy and the risk of adverse reactions. jst.go.jp

1β-OH-DCA has been compared to other established endogenous biomarkers of CYP3A activity, most notably 4β-hydroxycholesterol (4β-HC) and 6β-hydroxycortisol. A key advantage of 1β-OH-DCA is its relatively short half-life, estimated to be about four days for the urinary ratio, and its wider dynamic range. researchgate.netnih.govmdpi.com In contrast, 4β-HC has a long half-life, which limits its utility for detecting rapid changes in CYP3A activity, especially inhibition. mdpi.comresearchgate.netnih.gov

Studies have also validated 1β-OH-DCA against the "gold standard" exogenous probe drug, midazolam. nih.govmdpi.com Research has demonstrated significant correlations between the urinary 1β-OH-DCA/DCA ratio and oral midazolam clearance, indicating a similar capacity to reflect changes in CYP3A activity following both induction and inhibition. nih.gov This makes 1β-OH-DCA a promising non-invasive alternative to probe drugs, which require administering an external substance and often involve invasive blood sampling. jst.go.jpmdpi.com

| Biomarker | Key Advantages | Key Limitations | Matrix |

|---|---|---|---|

| 1β-Hydroxydeoxycholic acid (1β-OH-DCA) | Sensitive to both CYP3A induction and inhibition; Shorter half-life allows for rapid assessment of activity changes. researchgate.netnih.govmdpi.com | Requires further validation in diverse populations. nih.gov | Urine, Plasma nih.govmdpi.com |

| 4β-Hydroxycholesterol (4β-HC) | Well-established for detecting CYP3A induction. nih.gov | Long half-life and narrow dynamic range limit its use for detecting CYP3A inhibition. researchgate.netnih.gov | Plasma nih.gov |

| 6β-Hydroxycortisol | Non-invasive (urine); Reflects CYP3A activity. mdpi.com | Can be influenced by physiological stress (cortisol levels). | Urine, Plasma mdpi.com |

The specific role of CYP3A enzymes in the formation of 1β-OH-DCA has been rigorously characterized using various laboratory models. ebi.ac.uknih.gov Incubations with human liver microsomes identified 1β-OH-DCA as a major hydroxylated metabolite of DCA, and its formation was strongly inhibited by the potent CYP3A inhibitor ketoconazole. ebi.ac.uknih.govresearchgate.net

Furthermore, screening studies using a panel of 21 recombinant human P450 enzymes confirmed that the CYP3A subfamily, including CYP3A4, CYP3A5, and CYP3A7, specifically catalyzed the 1β-hydroxylation of DCA. ebi.ac.uknih.gov These in vitro experiments have been fundamental in establishing the reaction as a useful marker for CYP3A activity. nih.govresearchgate.net Studies in cultured human hepatocytes have also been used to investigate the subsequent metabolic pathways of 1β-OH-DCA, showing that it is predominantly conjugated with glycine (B1666218) and, to a lesser extent, taurine (B1682933) before excretion. ebi.ac.uknih.gov

The metabolic ratio of 1β-OH-DCA to its precursor, DCA, measured in either urine or plasma, has emerged as a powerful predictive index for CYP3A-mediated drug-drug interactions (DDIs). nih.govnih.gov Numerous clinical studies have demonstrated that this ratio responds sensitively to both the induction and inhibition of CYP3A enzymes.

CYP3A Induction: Treatment with potent CYP3A inducers like rifampin (rifampicin) and carbamazepine (B1668303) leads to a significant increase in the 1β-OH-DCA/DCA ratio.

In one study, a 7-day pretreatment with rifampicin (B610482) resulted in an 11.4-fold increase in the urinary 1β-OH-DCA/DCA ratio. nih.govresearchgate.net

Another study assessing plasma levels found that rifampin induction led to a 6.8- to 10.3-fold increase in total 1β-OH-DCA exposures. nih.gov

Similarly, a patient treated with carbamazepine showed a markedly higher urinary 1β-OH-DCA:DCA ratio compared to healthy controls (2.8 vs. 0.4). ebi.ac.uknih.gov

CYP3A Inhibition: The ratio is also highly responsive to CYP3A inhibitors of varying potencies.

The potent inhibitor itraconazole (B105839) led to a 75% reduction in the urinary 1β-OH-DCA/total DCA ratio. mdpi.com In plasma, itraconazole caused an 81-85% decrease in total 1β-OH-DCA exposures. nih.gov

Weaker inhibitors also produce a measurable effect. For example, fluconazole (B54011) caused a 14% reduction in the urinary ratio. mdpi.com

The change in the urinary ratio has been shown to correlate significantly with changes in oral midazolam clearance after treatment with CYP3A inhibitors. mdpi.com

| Modulator | Type | Matrix | Observed Effect | Reference |

|---|---|---|---|---|

| Rifampin (Rifampicin) | Strong Inducer | Urine | 11.4-fold increase in ratio | nih.govresearchgate.net |

| Rifampin (Rifampicin) | Strong Inducer | Plasma | 6.8 to 10.3-fold increase in total exposure | nih.gov |

| Carbamazepine | Strong Inducer | Urine | 7-fold increase in ratio vs. controls | ebi.ac.uknih.gov |

| Itraconazole | Potent Inhibitor | Urine | 75% reduction in ratio | mdpi.com |

| Itraconazole | Potent Inhibitor | Plasma | 81-85% reduction in total exposure | nih.gov |

| Fluconazole | Moderate Inhibitor | Urine | 14% reduction in ratio | mdpi.com |

Application in In Vitro and Ex Vivo Models for Enzyme Characterization

Research in Pre-clinical Models of Metabolic and Liver Conditions

Research in pre-clinical models, particularly those for cholestatic liver disease, has highlighted the protective role of 1β-OH-DCA formation. In cholestasis, the accumulation of bile acids can lead to liver injury. jci.org Studies in animal models, such as bile duct-ligated (BDL) rats, show a distinct increase in CYP3A4 expression, which facilitates the detoxification of bile acids through hydroxylation and increases their renal elimination. amegroups.org The conversion of DCA to 1β-OH-DCA is a specific example of this detoxification process. amegroups.orgamegroups.cn

In cholestatic mouse models, elevated bile acids were found to induce the expression of inflammatory chemokines like Ccl2 in hepatocytes, which in turn stimulates the infiltration of neutrophils and contributes to liver injury. jci.org While these studies did not directly quantify 1β-OH-DCA levels, they establish the context in which its formation is critical. By converting a more cytotoxic bile acid into a hydrophilic, more easily excretable form, the 1β-hydroxylation pathway serves as a defense mechanism against bile acid-induced inflammation and injury in cholestatic conditions. ebi.ac.ukresearchgate.net

Studies in Cholestasis Models

Research in Pre-clinical Oncological Models

The role of 1beta-Hydroxydeoxycholic acid in colorectal cancer (CRC) is not directly studied; instead, research focuses intensely on its precursor, the secondary bile acid deoxycholic acid (DCA). jcancer.orgnih.govgutnliver.org Epidemiological and experimental studies have implicated high concentrations of DCA in the colon as an endogenous tumor promoter, associated with high-fat diets. nih.govoup.com The formation of 1β-OH-DCA is a detoxification step, suggesting that factors influencing this conversion could modulate CRC risk. However, preclinical oncology models primarily investigate the pro-carcinogenic effects of DCA itself.

In various animal models, DCA has been shown to promote the development of colorectal tumors. gutnliver.org It is believed to exert its tumor-promoting effects by causing chronic inflammation, inducing oxidative stress leading to DNA damage, and altering cellular signaling pathways that control cell growth and death. oup.comelsevier.es For instance, studies have shown that DCA can cause DNA damage in colonic cells, which is an initiating event in its pro-apoptotic and tumor-promoting mechanisms. oup.com Non-absorbable antibiotic treatment in a mouse model of CRC liver metastasis was found to decrease the concentration of DCA in feces and liver tissues by reducing the bacteria responsible for its formation, which in turn inhibited metastasis. jcancer.org This highlights the central role of DCA levels in CRC progression.

Because 1β-OH-DCA is a less toxic, hydroxylated metabolite of DCA, its formation represents a protective mechanism. Therefore, the balance between DCA production by gut microbiota and its detoxification in the liver (partly via conversion to 1β-OH-DCA) could be a critical factor in colorectal carcinogenesis. Impaired hepatic detoxification could lead to higher DCA concentrations returning to the colon via the enterohepatic circulation, potentially promoting tumor progression.

Molecular studies using cancer cell lines have extensively detailed the pro-tumorigenic actions of deoxycholic acid (DCA), the direct precursor of 1β-OH-DCA. The conversion to 1β-OH-DCA detoxifies DCA, thus the mechanisms described for DCA represent the harmful effects that this detoxification pathway mitigates.

Cell Proliferation: Low concentrations of DCA (e.g., 5-50 μM) have been shown to enhance the proliferation of colon cancer cell lines such as SW480 and LoVo. nih.govnih.gov This effect is linked to the activation of signaling pathways that drive the cell cycle. Specifically, DCA can induce the expression of Cyclin D1, a key regulator of cell cycle progression. nih.govnih.gov

Apoptosis: The effect of DCA on apoptosis is concentration-dependent. While high concentrations (>100 μM) can induce apoptosis and cytotoxicity, chronic exposure to lower, sub-lethal concentrations is thought to promote the survival of transformed cells and inhibit apoptosis, thereby contributing to tumor growth. molbiolcell.orgnih.gov DCA can induce DNA damage, which in turn activates signaling cascades involving caspases and transcription factors like NF-κB and AP-1 that regulate apoptosis. oup.com

Migration and Invasion: DCA has been demonstrated to increase the invasive potential of colon cancer cells. molbiolcell.orgnih.gov A key mechanism involves the activation of the β-catenin signaling pathway. nih.govnih.gov DCA induces the tyrosine phosphorylation of β-catenin, leading to its nuclear translocation. In the nucleus, β-catenin activates target genes, including the urokinase-type plasminogen activator receptor (uPAR), which plays a critical role in the degradation of the extracellular matrix, facilitating cell migration and invasion. molbiolcell.orgnih.govnih.gov Blocking uPAR has been shown to suppress DCA-induced cell proliferation and invasiveness. nih.gov

Table 3: Summary of Deoxycholic Acid (DCA) Molecular Mechanisms in Colon Cancer Cell Lines

| Molecular Effect | Cell Lines | Key Signaling Pathway/Mediator | Outcome |

| Cell Proliferation | SW480, LoVo | β-catenin activation, Cyclin D1 induction. nih.govnih.gov | Increased cell growth. molbiolcell.org |

| Apoptosis | HCT 116, HT-29 | DNA damage, Caspase activation, NF-κB and AP-1 activation. oup.com | Dual effect: high concentrations induce apoptosis, while chronic low concentrations may lead to apoptosis resistance. nih.gov |

| Migration & Invasion | SW480, LoVo, HCT 116 | β-catenin activation, uPAR induction, NF-κB activation. molbiolcell.orgnih.govnih.gov | Enhanced cell migration and invasiveness. molbiolcell.orgmdpi.com |

Role in Colorectal Cancer Pathogenesis and Progression in Experimental Models

Role in Enterohepatic Circulation Studies

The role of this compound in enterohepatic circulation is primarily that of an excretory metabolite, facilitating the elimination of its precursor, deoxycholic acid (DCA). The enterohepatic circulation is a continuous process where bile acids are synthesized in the liver, secreted into the intestine, reabsorbed in the ileum, and returned to the liver via the portal vein. wikipedia.org

DCA is a secondary bile acid formed exclusively in the colon from the primary bile acid, cholic acid, through the action of gut bacteria. nih.govnih.gov This newly formed DCA is then absorbed from the colon and joins the pool of bile acids in the enterohepatic circulation. nih.gov Upon returning to the liver, DCA undergoes several metabolic transformations. One of these is 1β-hydroxylation by CYP3A4 to form 1β-OH-DCA. nih.govnih.gov

This hydroxylation step is critical as it converts the relatively hydrophobic and cytotoxic DCA into a more hydrophilic and less toxic molecule. jcancer.org Following its formation in the liver, 1β-OH-DCA is typically conjugated with glycine or taurine. nih.govvulcanchem.com These conjugated forms are more water-soluble and are primarily excreted from the body via the urine. vulcanchem.com This metabolic route provides a pathway for the removal of the DCA carbon skeleton from the enterohepatic circulation, preventing its excessive accumulation. The urinary excretion of 1β-OH-DCA makes it a non-invasive biomarker for assessing the in-vivo activity of the CYP3A enzyme system. nih.govvulcanchem.com

Table 4: Key Steps in the Enterohepatic Circulation and Elimination of Deoxycholic Acid (DCA) via 1β-Hydroxylation

| Step | Location | Process | Key Molecules Involved | Significance |

| 1. Formation of DCA | Colon | Bacterial 7α-dehydroxylation of cholic acid. | Cholic Acid, Gut Microbiota | Production of the secondary bile acid DCA. nih.gov |

| 2. Absorption | Colon / Ileum | Passive and active transport into portal circulation. | Deoxycholic Acid (DCA) | DCA enters the enterohepatic circulation. wikipedia.orgnih.gov |

| 3. Hepatic Metabolism | Liver (Hepatocytes) | 1β-hydroxylation of DCA. | DCA, CYP3A4 | Detoxification of DCA to form 1β-OH-DCA. nih.govnih.gov |

| 4. Conjugation | Liver (Hepatocytes) | Conjugation with amino acids. | 1β-OH-DCA, Glycine, Taurine | Increases water solubility for excretion. vulcanchem.com |

| 5. Excretion | Kidney | Filtration and excretion into urine. | Glyco-1β-OH-DCA, Tauro-1β-OH-DCA | Elimination from the body, completing the detoxification pathway. vulcanchem.com |

Future Research Directions and Translational Scientific Perspectives

Elucidation of Uncharacterized Biosynthetic and Metabolic Enzymes and Pathways

The primary route of 1β-OH-DCA formation is the hydroxylation of deoxycholic acid (DCA) by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A7. nih.govmedchemexpress.com This conversion is highly specific, making 1β-OH-DCA a promising biomarker for CYP3A activity. medchemexpress.comvulcanchem.com While the role of CYP3A4 and CYP3A7 is well-established, the involvement of other enzymes in its biosynthesis and subsequent metabolism remains less characterized. nih.govmedchemexpress.com For instance, the CYP3A5 isoenzyme appears to have minimal involvement in the 1β-hydroxylation of DCA. nih.gov

Further research is needed to identify and characterize any additional enzymes or alternative pathways that may contribute to 1β-OH-DCA synthesis. Understanding the complete metabolic cascade, including the enzymes responsible for its conjugation, is crucial. In human hepatocytes, 1β-OH-DCA is predominantly conjugated with glycine (B1666218) and to a lesser extent with taurine (B1682933) and sulfate (B86663). researchgate.netebi.ac.uk The enzymes catalyzing these conjugation reactions warrant further investigation to fully map the metabolic fate of this bile acid.

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of 1β-OH-DCA's role in human biology can be achieved through the integration of various "omics" technologies. Metabolomics, the large-scale study of small molecules, has already been instrumental in identifying 1β-OH-DCA as a potential biomarker for CYP3A activity. nih.gov Future metabolomic studies can expand upon this by examining the broader metabolic perturbations associated with fluctuations in 1β-OH-DCA levels in various physiological and pathological states.

Proteomics, the study of proteins, can be employed to identify proteins that interact with 1β-OH-DCA or are regulated by it. This could reveal novel signaling pathways and cellular processes influenced by this bile acid. For instance, proteomics could help identify specific transporters involved in its cellular uptake and efflux or nuclear receptors that may be modulated by 1β-OH-DCA. While research has identified alcohol dehydrogenase 1B as a potential biomarker for acetaminophen-induced liver injury through proteomics, similar approaches could be applied to understand the broader impact of bile acids like 1β-OH-DCA. mdpi.com

Advanced Structure-Activity Relationship (SAR) Studies for Defining Biological Potency

The biological activity of 1β-OH-DCA is intrinsically linked to its unique chemical structure, featuring hydroxyl groups at the 1β, 3α, and 12α positions. vulcanchem.com Advanced structure-activity relationship (SAR) studies are essential to precisely define how these structural features contribute to its biological potency. Such studies involve synthesizing and testing analogues of 1β-OH-DCA with modifications at different positions to understand the key determinants for its interaction with biological targets.

For example, SAR studies could elucidate the structural requirements for its interaction with bile acid receptors like the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), if any. While the interaction of other bile acids with these receptors is well-documented, the specific affinity and functional consequences of 1β-OH-DCA binding remain an area for future exploration.

Development of Novel Chemical Probes and Pharmacological Tools for Research

To further investigate the biological functions of 1β-OH-DCA, the development of novel chemical probes and pharmacological tools is imperative. This includes the synthesis of isotopically labeled versions of 1β-OH-DCA, such as deuterated analogues (e.g., 1β-Hydroxydeoxycholic Acid-D4), which are invaluable for metabolic studies and as internal standards in quantitative mass spectrometry-based assays. esschemco.com

Furthermore, the creation of fluorescently tagged or biotinylated derivatives of 1β-OH-DCA could facilitate the identification of its binding partners and help visualize its subcellular localization. The development of selective agonists or antagonists for any identified receptors of 1β-OH-DCA would also be powerful tools to probe its signaling pathways and physiological effects. An efficient and stereospecific enzymatic synthesis of 1β-OH-DCA has been developed using a Bacillus megaterium cytochrome P450 mutant, which can aid in producing sufficient quantities for such research. researchgate.netresearchgate.net

Application of In Silico Modeling and Computational Biology Approaches

In silico modeling and computational biology offer powerful predictive tools to complement experimental research on 1β-OH-DCA. Molecular docking simulations can predict the binding affinity and orientation of 1β-OH-DCA with various proteins, including metabolic enzymes and nuclear receptors. This can help prioritize experimental validation and guide the design of SAR studies.

Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel 1β-OH-DCA analogues based on their chemical structures. Furthermore, systems biology modeling can integrate omics data to construct comprehensive network models of the metabolic and signaling pathways involving 1β-OH-DCA. These models can simulate the dynamic behavior of the system and predict how it might respond to various stimuli or perturbations, offering a deeper understanding of the role of 1β-OH-DCA in health and disease.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for structural characterization and quantification of 1β-Hydroxydeoxycholic acid in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification, as this method resolves structural isomers common in bile acid derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry at the 1β position. Validate methods using spiked biological samples (e.g., serum, bile) to account for matrix effects .

Q. How can researchers optimize synthesis protocols for 1β-Hydroxydeoxycholic acid to improve yield and purity?

- Methodological Answer : Employ regioselective hydroxylation strategies using enzymatic catalysis (e.g., cytochrome P450 isoforms) or chemical oxidation with chiral catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradient elution. Characterize intermediates and final products using Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography to confirm regiochemistry .

Q. What are the key considerations for designing in vitro assays to study 1β-Hydroxydeoxycholic acid’s effects on lipid metabolism?

- Methodological Answer : Use primary hepatocytes or enterocyte cell lines cultured in lipid-rich media. Include controls for endogenous bile acid interference (e.g., deoxycholic acid, cholic acid). Measure outcomes like fatty acid oxidation rates via radiolabeled substrates (e.g., ¹⁴C-palmitate) and gene expression (e.g., PPARα, FXR) via qPCR. Normalize data to protein content or cell count to mitigate variability .

Advanced Research Questions

Q. How can contradictory findings about 1β-Hydroxydeoxycholic acid’s role in inflammation be resolved?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate preclinical and clinical data. Perform meta-analyses to identify dose-dependent effects or model-specific biases (e.g., murine vs. human studies). Validate hypotheses using conditional knockout models (e.g., FXR-null mice) to isolate pathways. Cross-reference with cytokine profiling (e.g., IL-1β, TNF-α) to contextualize pro-/anti-inflammatory roles .

Q. What experimental designs are optimal for elucidating the enzyme kinetics of 1β-Hydroxydeoxycholic acid metabolism in human microbiota?

- Methodological Answer : Use anaerobic batch cultures of human gut microbiota with ¹³C-labeled 1β-Hydroxydeoxycholic acid. Track metabolite conversion via stable isotope probing (SIP) combined with metagenomic sequencing. Apply Michaelis-Menten kinetics to determine Vmax and Km for bacterial 7α-dehydroxylase activity. Validate using CRISPR-Cas9 knockout strains of dominant bile-acid-metabolizing bacteria (e.g., Clostridium scindens) .

Q. How can researchers address discrepancies in reported receptor-binding affinities of 1β-Hydroxydeoxycholic acid?

- Methodological Answer : Perform competitive binding assays (e.g., surface plasmon resonance, SPR) using purified receptors (e.g., TGR5, FXR) under standardized buffer conditions (pH 7.4, 37°C). Include positive controls (e.g., ursodeoxycholic acid) and account for nonspecific binding via negative controls (receptor-free wells). Use computational docking simulations (e.g., AutoDock Vina) to predict binding conformations and validate with mutagenesis studies .

Q. What strategies ensure reproducibility in studies investigating 1β-Hydroxydeoxycholic acid’s impact on cholesterol homeostasis?

- Methodological Answer : Standardize animal models (e.g., LDL receptor-deficient mice) and diets (e.g., high-cholesterol chow) across labs. Use dual-isotope tracer techniques (³H-cholesterol, ¹⁴C-sitosterol) to differentiate absorption vs. synthesis. Share raw data and analysis pipelines via open-access repositories (e.g., Zenodo) to enable cross-validation .

Methodological Frameworks

- Literature Review : Apply the PICO framework (Population: target cells/organisms; Intervention: 1β-Hydroxydeoxycholic acid dosage; Comparison: endogenous bile acids; Outcome: metabolic/inflammatory markers) to structure searches in PubMed and Scopus .

- Data Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including protocols for humane endpoints and sample size justification .

Retrosynthesis Analysis